BenchChemオンラインストアへようこそ!

271573-27-4

Cross-presentation Antigen presentation Dendritic cells

PA (224-233) is a synthetic H-2Dᵇ-restricted CD8⁺ CTL epitope essential for influenza A research. Its unique cross-presentation dependency and high-dose immunodominance distinguish it from other epitopes like NP (366-374). This tool is critical for quantifying dendritic cell cross-presentation pathways, modeling viral dose effects on T cell hierarchy, and characterizing peptide-MHC-TCR interactions. Ensure your vaccine and immunology studies have the correct, pathway-specific probe. Supplied as lyophilized powder.

Molecular Formula C₅₃H₈₀N₁₄O₁₇
Molecular Weight 1185.29
CAS No. 271573-27-4
Cat. No. B612575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name271573-27-4
CAS271573-27-4
Molecular FormulaC₅₃H₈₀N₁₄O₁₇
Molecular Weight1185.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

271573-27-4: PA (224-233) Influenza A Polymerase Acidic Protein Peptide – Product Definition and Procurement Specifications


CAS 271573-27-4, designated PA (224-233), Influenza, is a 10-amino-acid synthetic peptide fragment corresponding to residues 224–233 (sequence: SSLENFRAYV) of the polymerase acidic (PA) protein from influenza A virus [1]. The compound has a molecular formula of C53H80N14O17 and a molecular weight of 1185.29 g/mol [1]. It functions as an H-2Dᵇ-restricted immunodominant CD8⁺ cytotoxic T lymphocyte (CTL) epitope in the murine model of influenza A virus infection, commonly utilizing the PR8 (H1N1) strain [2]. The peptide is synthesized for research use only and is routinely supplied as a lyophilized powder with purity specifications typically ranging from ≥95% to ≥98% across various vendors [1].

Why PA (224-233) Cannot Be Replaced by Alternative Influenza T Cell Epitopes Without Altering Experimental Outcomes


Generic substitution of PA (224-233) with other influenza A virus CD8⁺ T cell epitopes—most notably the NP (366-374) peptide (ASNENMETM)—is experimentally invalid due to fundamentally distinct antigen presentation pathways and divergent immunodominance profiles. While NP (366-374) presentation is optimized via direct infection of antigen-presenting cells, PA (224-233) presentation is uniquely dependent on the cross-presentation pathway mediated by dendritic cells [1]. Furthermore, the two epitopes exhibit opposite immunodominance hierarchies as a function of viral dose: NP (366-374)-specific CD8⁺ T cells dominate at low viral doses, whereas PA (224-233)-specific CD8⁺ T cells become dominant at high viral doses [2]. These functional and mechanistic differences render PA (224-233) irreplaceable for studies investigating cross-presentation mechanisms, high-dose viral immunodominance, or the specific TCR repertoire restricted by H-2Dᵇ/PA₂₂₄–₂₃₃ complexes.

Quantitative Evidence Differentiating 271573-27-4 (PA 224-233) from the Primary Alternative NP 366-374


Differential Dependence on Cross-Presentation vs. Direct Presentation for Epitope Abundance

Quantitative mass spectrometry analysis of MHC class I–bound peptides revealed a clear disparity in the presentation pathways required for optimal abundance of PA (224-233) versus NP (366-374) [1]. Following in vitro influenza A virus infection, direct presentation (infection of the presenting cell) drove optimal abundance of NP (366-374)/Dᵇ complexes (mean 135 copies per cell). In contrast, the abundance of PA (224-233)/Dᵇ complexes was minimal under direct presentation conditions (mean 6 copies per cell) but was selectively enhanced to approximately 50 copies per cell under cross-presentation conditions (where uninfected dendritic cells acquire exogenous antigen) [1]. This 8.3-fold difference in cross-presentation-dependent abundance demonstrates that PA (224-233) is uniquely suited as a probe for the cross-presentation pathway, whereas NP (366-374) serves as a probe for the direct presentation pathway.

Cross-presentation Antigen presentation Dendritic cells Immunodominance MHC class I

Viral Dose-Dependent Reversal of Immunodominance Hierarchy

A direct comparative study of CD8⁺ T cell responses to NP (366-374) and PA (224-233) revealed a viral dose–dependent reversal in immunodominance hierarchy [1]. At low viral doses (10¹ PFU intranasally), NP (366-374)-specific CD8⁺ T cells were dominant, constituting approximately 45% of the influenza-specific CD8⁺ T cell response in the spleen, while PA (224-233)-specific cells accounted for only about 5% [1]. At high viral doses (10⁵ PFU intranasally), the hierarchy reversed: PA (224-233)-specific CD8⁺ T cells became dominant, constituting approximately 35% of the response, whereas NP (366-374)-specific cells decreased to approximately 15% [1]. This dose-dependent reversal (a 7-fold increase in PA-specific dominance from low to high dose) is not observed with any other influenza epitope pair.

Immunodominance CD8+ T cells Viral dose response T cell avidity Influenza

Structural Constraint and Conformational Rigidity in the H-2Dᵇ Binding Groove

X-ray crystallographic analysis of the PA (224-233) peptide bound to murine H-2Dᵇ MHC class I (PDB: 3L3H) reveals a distinct structural feature not observed in the comparator NP (366-374)/Dᵇ complex: a pronounced central bulge at the C-terminal region of the peptide, with the P7 arginine residue prominently exposed for T cell receptor (TCR) recognition [1]. Mutation of the MHC-I–orientated P5 asparagine residue to alanine (SSLENFRAYV → SSLENARAYV) diminishes the magnitude of the cytotoxic T lymphocyte response and restricts the recruited TCR repertoire diversity, as demonstrated by reduced IFN-γ production and altered TCR Vβ usage in murine challenge models [1][2]. In contrast, the non-immunogenic HA (468-477) peptide bound to H-2Dᵇ lacks this C-terminal bulge feature, indicating that the PA (224-233)–specific conformational signature is a key determinant of its immunogenicity [2].

MHC class I Peptide conformation T cell receptor Structural biology Immunogenicity

Divergent Primary vs. Secondary Response Immunodominance

Comparative analysis of primary versus secondary CD8⁺ T cell responses to influenza A virus infection reveals that PA (224-233)-specific T cells behave differently from NP (366-374)-specific T cells in recall responses [1]. During primary infection, PA (224-233) and NP (366-374) elicit CD8⁺ T cell responses of comparable magnitude (PA-specific: ~2.5 × 10⁵ cells per spleen; NP-specific: ~2.8 × 10⁵ cells per spleen) [1]. However, following secondary challenge, NP (366-374)-specific CD8⁺ T cells dominate the recall response (~8 × 10⁵ cells per spleen), whereas the PA (224-233)-specific response expands only modestly (~4 × 10⁵ cells per spleen) [1]. This differential secondary expansion (NP-specific: ~2.9-fold increase; PA-specific: ~1.6-fold increase) indicates that PA (224-233) is a less effective recall epitope relative to NP (366-374), which has implications for vaccine design and memory T cell studies.

Memory T cells Secondary immune response Immunodominance hierarchy Influenza CD8+ T cells

Validated Application Scenarios for 271573-27-4 (PA 224-233) Based on Quantitative Comparative Evidence


Quantitative Analysis of Cross-Presentation Pathways in Dendritic Cell Biology

Use PA (224-233) as the exclusive probe antigen for quantifying the efficiency of the cross-presentation pathway in murine dendritic cells. As demonstrated by mass spectrometry, PA (224-233)/Dᵇ complexes are undetectable via direct presentation (~6 copies/cell) but reach ~50 copies/cell under cross-presentation conditions [1]. NP (366-374) exhibits the opposite pattern (~135 copies/cell via direct presentation), making it unsuitable for cross-presentation studies. PA (224-233) thus enables precise measurement of cross-presentation activity in knockout models, pharmacological inhibitor screens, or ex vivo dendritic cell functional assays where pathway-specific quantification is required.

High-Dose Viral Challenge Models for CD8⁺ T Cell Immunodominance Studies

Select PA (224-233) for murine influenza A virus challenge experiments employing high viral inocula (≥10⁵ PFU). At these doses, PA (224-233)-specific CD8⁺ T cells become immunodominant (~35% of response), whereas NP (366-374)-specific cells decline to ~15% [1]. This dose-dependent reversal of immunodominance hierarchy is unique to this epitope pair. Studies investigating the mechanistic basis of viral dose effects on T cell hierarchy, including mathematical modeling of T cell avidity and precursor frequency, require PA (224-233) as the high-dose–responsive epitope comparator.

Structural and Biophysical Studies of Peptide–MHC Conformational Dynamics

Utilize PA (224-233) in X-ray crystallography, NMR spectroscopy, or molecular dynamics simulations to investigate the relationship between peptide–MHC conformation and T cell receptor recognition. The peptide adopts a distinctive C-terminal bulge in the H-2Dᵇ binding groove, with the P7 arginine residue prominently exposed [1]. This structural signature differentiates it from other influenza epitopes such as HA (468-477) and NP (366-374), which lack comparable conformational features. Studies examining how single amino acid substitutions (e.g., P5 Asn→Ala) alter peptide conformation and downstream TCR repertoire selection should employ PA (224-233) as the baseline wild-type reference sequence.

Primary CD8⁺ T Cell Response Characterization in Vaccine Immunogenicity Assessment

Incorporate PA (224-233) as the reference H-2Dᵇ-restricted epitope for evaluating the magnitude and functional quality of primary CD8⁺ T cell responses following candidate vaccine administration in C57BL/6 mice. PA (224-233) elicits a robust primary response (~2.5 × 10⁵ cells/spleen) comparable to NP (366-374), but its secondary expansion is limited (~1.6-fold vs. ~2.9-fold for NP 366-374) [1]. This property makes PA (224-233) particularly useful for distinguishing primary immunogenicity from memory recall effects, especially when evaluating novel adjuvants, intranasal peptide-polymer vaccines, or lipopeptide formulations designed to induce de novo T cell priming.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 271573-27-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.